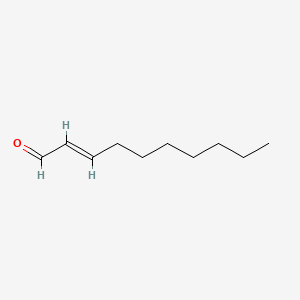trans-2-Decenal is one of the compounds that contribute to the taste and odor problem in drinking water. It was determined in water samples by headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry. It also shows strong nematicidal activity.
, also known as (e)-2-decenal or trans-dec-2-enal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). is an aldehydic, fatty, and floral tasting compound that can be found in a number of food items such as garden tomato, herbs and spices, potato, and cereals and cereal products. This makes a potential biomarker for the consumption of these food products.
(2E)-dec-2-enal is a dec-2-enal in which the olefinic double bond has E configuration. It has a role as an alarm pheromone, a nematicide and a mutagen.
(E)-Dec-2-enal
CAS No.: 3913-81-3
Cat. No.: VC7821418
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3913-81-3 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (E)-dec-2-enal |
| Standard InChI | InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+ |
| Standard InChI Key | MMFCJPPRCYDLLZ-CMDGGOBGSA-N |
| Isomeric SMILES | CCCCCCC/C=C/C=O |
| SMILES | CCCCCCCC=CC=O |
| Canonical SMILES | CCCCCCCC=CC=O |
Introduction
Chemical and Physical Properties
(E)-Dec-2-enal is a colorless to pale yellow liquid with a powerful waxy, orange-like aroma and a density of 0.84–0.846 g/mL . Key properties include:
The compound’s α,β-unsaturated aldehyde structure confers reactivity, enabling participation in Michael addition and nucleophilic substitution reactions .
Synthesis and Production
(E)-Dec-2-enal is synthesized via cross-aldol condensation of octanal with ethyl vinyl ether, followed by hydrolysis . Industrial production emphasizes purity (>98%), with rigorous quality control to minimize cis-isomer contamination . Scalable methods include catalytic oxidation of dec-2-enol or ozonolysis of higher alkenes .
Biological Activities and Mechanisms
Pheromonal and Nematicidal Effects
As an alarm pheromone in insects, (E)-Dec-2-enal triggers defensive behaviors in aphids and ants. It also exhibits nematicidal activity, disrupting mitochondrial function in Caenorhabditis elegans at LC₅₀ values of 12–18 µg/mL.
Enzyme Inhibition
(E)-Dec-2-enal is a competitive inhibitor of cytochrome P450 2E1 (CYP2E1), a key enzyme in xenobiotic metabolism. Studies show a Kᵢ value of 0.8 µM, making it 30-fold more potent than saturated aldehydes like decanal . This inhibition impacts drug metabolism and toxicant activation pathways.
Mutagenicity and Toxicity
While non-genotoxic in Ames tests, (E)-Dec-2-enal is a skin sensitizer (NESIL: 230 µg/cm²) and causes irritation upon prolonged exposure . Oral LD₅₀ in rats is 1,200 mg/kg, with subchronic NOAELs established at 200 mg/kg/day .
Applications
Flavor and Fragrance Industry
(E)-Dec-2-enal is FEMA-approved (GRAS 2366) for imparting citrus, green, and fatty notes in foods . It is critical in authenticating olive oil quality, as elevated levels indicate rancidity .
Agricultural Use
As a nematicide, it reduces root-knot nematode infestations in crops like tomatoes and soybeans. Field trials demonstrate 60–75% efficacy at 50 ppm concentrations.
Pharmaceutical Research
The compound’s CYP2E1 inhibition is leveraged to study alcohol metabolism and acetaminophen toxicity . Its anti-inflammatory properties are under investigation for topical formulations .
Occurrence in Natural Systems
(E)-Dec-2-enal is detected in:
-
Biological Systems: Emitted by stink bugs (Halyomorpha halys) as a defense mechanism, contributing to wine taint at concentrations >2 µg/L .
Recent Research Findings
Wine Contamination Studies
In wines contaminated by stink bugs, (E)-Dec-2-enal concentrations reach 23.88 µg/L, imparting unpleasant "rancid" flavors. Reverse osmosis reduces levels by 85%, but sensory defects persist .
Oxidative Stability in Oils
(E)-Dec-2-enal serves as a marker for lipid peroxidation in hazelnut and olive oils. Storage at 25°C increases its concentration by 40% over six months, correlating with sensory spoilage .
Structure-Activity Relationships
Elongating the carbon chain to C12 (dodecenal) enhances nematicidal activity 3-fold, while cis-isomers show reduced potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume